p-(Hexyloxy)cinnamic acid
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Overview
Description
p-(Hexyloxy)cinnamic acid is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in various plants. This compound features a benzene ring substituted with a hexyloxy group and an acrylic acid functional group. The presence of these functional groups allows for various modifications, making it a versatile compound in scientific research and industrial applications.
Preparation Methods
The synthesis of p-(Hexyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with hexanol in the presence of an acid catalyst. Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
p-(Hexyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hexyloxy group to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the acrylic acid group can be reduced to a single bond using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
p-(Hexyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of liquid crystal compounds for display technologies.
Mechanism of Action
The mechanism of action of p-(Hexyloxy)cinnamic acid involves its interaction with various molecular targets. It can modulate signaling pathways such as MAPK and PI3K/Akt, and inactivate transcription factors like NF-κB, AP-1, and STAT3 . These interactions lead to its biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar compounds to p-(Hexyloxy)cinnamic acid include:
p-Hydroxycinnamic acid: Differing by the presence of a hydroxyl group instead of a hexyloxy group.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the benzene ring.
Properties
CAS No. |
33602-00-5 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(E)-3-(4-hexoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+ |
InChI Key |
YUPOGZHOMDSGCD-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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